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Compound of Interest

Compound Name:
4-Methoxy-6-nitro-1,3-

benzodioxole

CAS No.: 51068-95-2

Cat. No.: B3269469

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Insights
4-Methoxy-1,3-benzodioxole (historically referred to in early literature as 1-methoxy-2,3-

methylenedioxybenzene) is a privileged structural motif in medicinal chemistry. It serves as a

critical building block in the total synthesis of complex natural products and pharmaceutical

intermediates, including myristicin derivatives, narcotine, and lophophorine[1]. The

functionalization of this electron-rich aromatic system via electrophilic aromatic substitution—

specifically nitration—exhibits strict regioselectivity, yielding 4-methoxy-6-nitro-1,3-
benzodioxole as the exclusive product[2].

Causality of Regioselectivity
The aromatic core is highly activated by three oxygen atoms: the methoxy group at C4 and the

methylenedioxy oxygens at C3a and C7a. During nitration, the electrophile (NO₂⁺) must select

between the available C5, C6, and C7 positions. The exclusive formation of the 6-nitro

derivative is governed by a delicate balance of steric and electronic factors:
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Steric Hindrance: The C5 position is directly adjacent (ortho) to the bulky methoxy group,

while the C7 position is adjacent to the dioxole ring. The C6 position, being meta to these

substituents, offers the least steric resistance to the incoming electrophile[2].

Electronic Activation: The C6 position is situated para to the strongly electron-donating C3a

oxygen. Upon electrophilic attack at C6, the resulting arenium ion (sigma complex) is highly

stabilized by the +M (mesomeric) effect of the C3a oxygen, which efficiently delocalizes the

positive charge[2].

Consequently, the synergistic effect of minimal steric hindrance and optimal electronic

stabilization directs the nitration exclusively to the C6 position[1].

Rationale for Solvent Selection
Standard nitrating mixtures (HNO₃/H₂SO₄) are excessively harsh for benzodioxoles. The

methylenedioxy bridge functions essentially as an acetal and is highly sensitive to strong

mineral acids, which can induce rapid ring-opening or polymerization. Therefore, glacial acetic

acid is employed as both the solvent and the moderating acid[1]. It provides a homogeneous

medium for the lipophilic substrate and attenuates the oxidative power of fuming nitric acid,

ensuring the structural integrity of the sensitive dioxole ring[3].

Data Presentation
Table 1: Directing Effects and Regioselectivity Analysis

Position Steric Environment
Electronic
Activation

Resulting
Substitution

C5
High (Ortho to C4-

OMe)

Activated (Ortho to

OMe, Para to O-C7a)
Unfavorable

C6
Low (Meta to

substituents)

Highly Activated (Para

to O-C3a)
Major Product

C7
Moderate (Ortho to O-

C7a)

Activated (Para to

OMe, Ortho to O-C7a)
Unfavorable

Table 2: Reaction Optimization Parameters
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Parameter Optimal Condition Causality / Observation

Solvent Glacial Acetic Acid
Prevents acid-catalyzed

cleavage of the dioxole ring.

Temperature 0 °C to 5 °C
Suppresses oxidative

byproducts and dinitration.

Nitrating Agent HNO₃ (d = 1.5)

Fuming nitric acid ensures

sufficient NO₂⁺ generation

without H₂SO₄.

Yield 80 - 82%

High conversion due to the

strongly activated aromatic

ring.

Experimental Protocol
Self-Validating Protocol: Synthesis of 4-Methoxy-6-nitro-
1,3-benzodioxole
This protocol is adapted from the foundational methodologies established by Baker[1] and

Salway[3], optimized for modern laboratory execution.

Reagents:

4-Methoxy-1,3-benzodioxole: 5.0 g (29.7 mmol)

Fuming Nitric Acid (d = 1.5): 5.0 mL

Glacial Acetic Acid: 45.0 mL (divided into 25 mL and 20 mL portions)

Ice-cold Distilled Water: 150 mL

Ethyl Acetate and Absolute Ethanol (for recrystallization)

Step-by-Step Methodology:
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Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and

an internal thermometer, dissolve 5.0 g of 4-methoxy-1,3-benzodioxole in 25 mL of glacial

acetic acid.

Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0

°C. Validation Check: The solution must remain clear and homogeneous before proceeding.

Preparation of Nitrating Agent: In a separate, pre-cooled addition funnel, carefully mix 5.0 mL

of fuming nitric acid (d = 1.5) with 20 mL of glacial acetic acid.

Electrophilic Addition: Add the nitrating mixture dropwise to the substrate solution over 30

minutes. Critical Parameter: Maintain the internal temperature strictly between 0 °C and 5 °C

to prevent oxidative degradation of the substrate[1].

Incubation: Once the addition is complete, maintain the reaction at 0 °C for 2 hours.

Validation Check: The mixture will progressively darken and may become partly crystalline

as the nitro product begins to precipitate[1].

Quenching & Precipitation: Pour the reaction mixture slowly into 150 mL of vigorously stirred

ice-cold distilled water. A pale yellow to colorless solid will immediately precipitate.

Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter

cake with three 20 mL portions of cold distilled water to remove residual acetic and nitric

acids.

Purification: Recrystallize the crude product first from absolute ethanol, and subsequently

from ethyl acetate to obtain analytically pure colorless prisms.

Analytical Validation: The purified 4-methoxy-6-nitro-1,3-benzodioxole should exhibit a

sharp melting point of 146–148 °C[1],[3].

Visualizations
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Click to download full resolution via product page

Mechanistic pathway of the regioselective nitration of 4-methoxy-1,3-benzodioxole at C6.

Step 1: Preparation Dissolve substrate in
glacial acetic acid at 0 °C

Step2

Step 3: Incubation Stir for 2 hours at 0 °C
to ensure complete conversion

Step 4: Precipitation Quench with ice-water
to precipitate crude product

Step 5: Purification Recrystallize from ethanol
(Yield: ~80%, mp 146-148 °C)

Click to download full resolution via product page

Step-by-step experimental workflow for the synthesis and isolation of the nitrated product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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